molecular formula C12H22N2O5 B1602738 Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate CAS No. 301221-56-7

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate

Cat. No. B1602738
M. Wt: 274.31 g/mol
InChI Key: UVHHOQRLAPSWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate, also known as NB001, is a chemical compound that has been synthesized for research purposes. This compound is of interest to scientists due to its potential applications in the field of medicine. In

Scientific Research Applications

Synthesis and Intermediate Applications

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate is an intermediate in the synthesis of biologically active compounds. For instance, its derivatives have been used in the synthesis of crizotinib, an anticancer drug. The compound has been synthesized through multi-step processes, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and its structure confirmed by MS and NMR spectrum techniques (Kong et al., 2016).

X-Ray Studies and Crystal Structure

X-ray studies have revealed the structural properties of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate. These studies show how the molecular packing and hydrogen bonds contribute to the crystal structure, providing insights into the chemical behavior of these compounds (Didierjean et al., 2004).

Role in Synthesis of Vandetanib

This chemical is also a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis involves multiple steps like acylation, sulfonation, and substitution, with the structures determined by MS and NMR (Wang et al., 2015).

Use in Enantiopure Derivatives Synthesis

Additionally, tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, related to tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate, have been used in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. This demonstrates its utility in creating stereochemically complex and biologically relevant molecules (Marin et al., 2004).

Contribution to Anticancer Drug Synthesis

Furthermore, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative, serves as an important intermediate for small molecule anticancer drugs. Its synthesis from piperidin-4-ylmethanol through various chemical reactions illustrates its critical role in pharmaceutical research (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(16)13-6-4-9(5-7-13)10(15)8-14(17)18/h9-10,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHHOQRLAPSWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592696
Record name tert-Butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate

CAS RN

301221-56-7
Record name tert-Butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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